molecular formula C27H42O9 B586695 Tetrahydro-11-Deoxycorticosteron-3|A-|A-D-Glucuronid CAS No. 56162-36-8

Tetrahydro-11-Deoxycorticosteron-3|A-|A-D-Glucuronid

Katalognummer: B586695
CAS-Nummer: 56162-36-8
Molekulargewicht: 510.624
InChI-Schlüssel: FHNOSGJSTZJIRI-RVBRMEHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Tetrahydro 11-Deoxycorticosterone 3 has a wide range of scientific research applications, including:

Vorbereitungsmethoden

The preparation of Tetrahydro 11-Deoxycorticosterone 3 involves several synthetic routes and reaction conditions. One common method includes the use of deuterated compounds, such as Tetrahydro 11-Deoxycorticosterone-d3, which is a deuterated form of Tetrahydro 11-Deoxycorticosterone . The compound is typically synthesized in a laboratory setting, and the process involves precise control of reaction conditions, including temperature and pH levels.

Analyse Chemischer Reaktionen

Tetrahydro 11-Deoxycorticosterone 3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tetrahydro 11-Deoxycorticosterone 3 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Biologische Aktivität

Tetrahydro 11-deoxycorticosterone 3 (THDOC-3) is a metabolite of 11-deoxycorticosterone (DOC), a steroid hormone produced in the adrenal cortex. Understanding the biological activity of THDOC-3 is crucial for its potential therapeutic applications and its role in various physiological processes. This article synthesizes current research findings, case studies, and analytical data regarding the biological activity of THDOC-3.

Overview of 11-Deoxycorticosterone

11-Deoxycorticosterone (DOC) is primarily known for its mineralocorticoid activity, influencing electrolyte balance and blood pressure regulation. It acts as a precursor to aldosterone and exhibits weak glucocorticoid activity. DOC's biological functions include sodium retention and potassium excretion, although it is significantly less potent than aldosterone in these roles .

Biological Activity of Tetrahydro 11-Deoxycorticosterone 3

Mechanism of Action:
THDOC-3, as a metabolite of DOC, retains some mineralocorticoid properties but with distinct biological implications. It is involved in various physiological responses, including:

  • Electrolyte Regulation: THDOC-3 influences sodium and potassium levels in the body, contributing to fluid balance and blood pressure homeostasis.
  • Progestogenic Activity: Some studies indicate that DOC has progestogenic effects, albeit weaker than those of progesterone. The conversion of DOC to THDOC-3 may play a role in this activity .

Case Study 1: Mineralocorticoid Excess

A study reported cases of hypertension and hypokalemia linked to mineralocorticoid excess due to posaconazole treatment, which increased levels of DOC and its metabolites, including THDOC-3. Patients exhibited elevated serum levels of 11-deoxycortisol alongside significant changes in electrolyte concentrations .

Case Study 2: Congenital Adrenal Hyperplasia (CAH)

Research on CAH has shown that elevated levels of DOC can be indicative of specific enzyme deficiencies. In infants diagnosed with CAH, the measurement of steroid levels, including THDOC-3, was critical for determining the subtype of the disorder and guiding treatment strategies .

Analytical Findings

Steroid Profiling:
Recent advancements in analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have enabled precise quantification of THDOC-3 in clinical samples. A study established reference intervals for various steroids, highlighting the importance of THDOC-3 in diagnosing adrenal disorders .

Steroid Normal Range CAH Patients
11-Deoxycorticosterone1.5 - 8.5 ng/dLElevated
Tetrahydro 11-DOC-3Not establishedSignificantly increased

Research Findings

  • Electrolyte Regulation: THDOC-3 has been shown to modulate sodium retention and potassium excretion through its action on renal tubules, similar to aldosterone but with reduced efficacy .
  • Clinical Implications: The role of THDOC-3 in conditions like hypertension and adrenal hyperplasia underscores its importance in clinical endocrinology. Elevated levels correlate with specific pathologies, necessitating further investigation into its therapeutic potential .
  • Biological Role: THDOC-3 may also influence other metabolic pathways beyond electrolyte balance, potentially affecting glucose metabolism and inflammation processes .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNOSGJSTZJIRI-RVBRMEHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858446
Record name (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56162-36-8
Record name (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.